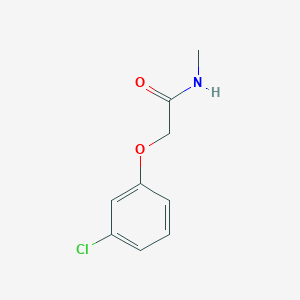
2-amino-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrole-3-carbonitrile
Overview
Description
2-amino-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrole-3-carbonitrile, also known as TDPC, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. TDPC is a pyrrole derivative that has a tetrahydrofuran-2-ylmethyl group attached to the nitrogen atom at position 1.
Mechanism of Action
The exact mechanism of action of 2-amino-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrole-3-carbonitrile is not yet fully understood. However, it has been suggested that 2-amino-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrole-3-carbonitrile exerts its therapeutic effects by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects
2-amino-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrole-3-carbonitrile has been found to exhibit potent anticancer activity in various cancer cell lines. It has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. 2-amino-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrole-3-carbonitrile has also been studied for its antiviral and antimicrobial activities. In addition, 2-amino-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrole-3-carbonitrile has been found to possess anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
2-amino-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrole-3-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its structure can be easily modified to obtain derivatives with improved properties. However, 2-amino-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrole-3-carbonitrile has certain limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 2-amino-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrole-3-carbonitrile. One potential area of research is the development of 2-amino-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrole-3-carbonitrile-based drug delivery systems for targeted drug delivery. Another area of research is the investigation of the molecular mechanisms underlying the therapeutic effects of 2-amino-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrole-3-carbonitrile. Additionally, the synthesis of novel 2-amino-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrole-3-carbonitrile derivatives with improved properties could also be an area of future research.
Scientific Research Applications
2-amino-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrole-3-carbonitrile has been found to exhibit potential therapeutic properties in various scientific research studies. It has been reported to possess anticancer, antiviral, and antimicrobial activities. 2-amino-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrole-3-carbonitrile has also been studied for its potential use as a drug delivery system due to its ability to form self-assembled nanoparticles.
properties
IUPAC Name |
2-amino-4,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8-9(2)15(12(14)11(8)6-13)7-10-4-3-5-16-10/h10H,3-5,7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXYPAVDHUPTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)CC2CCCO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B4840049.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4840056.png)
![2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4840062.png)
![N-(4-methoxyphenyl)-4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4840070.png)

![ethyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B4840093.png)

![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4840108.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide](/img/structure/B4840110.png)
![6-cyclopropyl-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4840116.png)
![N-[3-(acetylamino)phenyl]-6-bromo-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4840124.png)

![4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B4840151.png)
![2-{[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide](/img/structure/B4840159.png)